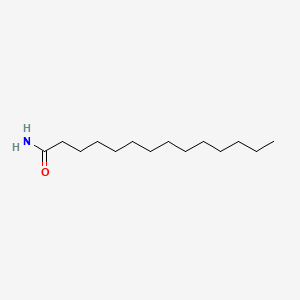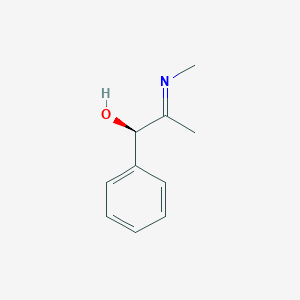
4-Methylpiperazin-2,6-dion
Übersicht
Beschreibung
4-Methylpiperazine-2,6-dione, also known as MPD, is a cyclic imide compound that has been used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 128.14 g/mol. MPD is commonly used as a building block in the synthesis of other compounds due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperazinderivaten
4-Methylpiperazin-2,6-dion: dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Piperazinderivate. Diese Derivate sind aufgrund ihrer breiten Palette an biologischen und pharmazeutischen Aktivitäten von entscheidender Bedeutung. So sind Piperazin-Einheiten beispielsweise integrale Bestandteile von Medikamenten wie Trimetazidin und Aripiprazol . Die Verbindung kann Cyclisierungsreaktionen mit Sulfoniumsalzen eingehen oder an Ugi-Reaktionen teilnehmen, um strukturell vielfältige Piperazine zu ergeben.
Entwicklung von antimikrobiellen Wirkstoffen
Der strukturelle Baustein von This compound findet sich in Verbindungen wieder, die antimikrobielle Eigenschaften aufweisen. Forscher haben diese Verbindung zur Synthese von tricyclischen Naphtho[2,3-d]thiazol-4,9-dion-Verbindungen verwendet, die auf ihre antimikrobielle Aktivität untersucht wurden . Diese Anwendung ist von Bedeutung bei der Suche nach neuen Antibiotika und Antimykotika.
Photophysikalische Eigenschaftsstudien
Die Derivate der Verbindung wurden auf ihre photophysikalischen Eigenschaften untersucht. Diese Studien sind unerlässlich für die Entwicklung von Materialien, die in optischen Geräten oder als Sensoren eingesetzt werden können. Die Fähigkeit, Licht bei verschiedenen Wellenlängen zu absorbieren und zu emittieren, macht diese Derivate wertvoll in der Forschung im Zusammenhang mit Fluoreszenz und Lumineszenz .
Wirkmechanismus
Target of Action
It’s worth noting that piperazine derivatives, a group to which 4-methylpiperazine-2,6-dione belongs, are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can interact with various biological targets, leading to diverse physiological effects .
Biochemische Analyse
Biochemical Properties
4-Methylpiperazine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclohexanamine and 1-(3-aminopropyl)imidazole, forming derivatives that exhibit anticancer activity . These interactions are crucial as they can modulate the activity of enzymes and proteins, leading to potential therapeutic applications.
Cellular Effects
The effects of 4-Methylpiperazine-2,6-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 4-Methylpiperazine-2,6-dione have shown anticancer activity by affecting breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cells . These effects are mediated through the modulation of cell signaling pathways and changes in gene expression, highlighting its potential in cancer therapy.
Molecular Mechanism
At the molecular level, 4-Methylpiperazine-2,6-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes, thereby modulating biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpiperazine-2,6-dione can change over time. The compound is stable at room temperature, with a melting point of 101-104°C . Its stability and activity can be influenced by various factors such as pH and temperature. Long-term studies have shown that 4-Methylpiperazine-2,6-dione can have sustained effects on cellular function, although its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-Methylpiperazine-2,6-dione vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects such as toxicity and cellular damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Methylpiperazine-2,6-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in the hydrolysis of certain compounds, leading to the formation of active metabolites . These interactions are crucial for understanding its metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methylpiperazine-2,6-dione within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
4-Methylpiperazine-2,6-dione is localized in specific subcellular compartments, which can influence its activity and function. It has been observed to target certain organelles, such as the endoplasmic reticulum and mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-methylpiperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-2-4(8)6-5(9)3-7/h2-3H2,1H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYITBTXCMVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209549 | |
| Record name | 4-Methylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60725-35-1 | |
| Record name | 4-Methylpiperazine-2,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060725351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpiperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperazine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazin-1-yl)propane] a particularly reactive imide?
A1: While ICRF-187 possesses imide functionalities, research suggests its reactivity might not be as pronounced as initially thought. The study titled "Is ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazinyl-1-yl)propane] Unusually Reactive for an Imide?" [] investigates this very question. The findings indicate that the hydrolysis of ICRF-187, even at pH values below 7, doesn't follow a typical pH-rate profile expected for labile imides. [] This suggests that factors beyond the simple presence of imide groups influence its reactivity.
Q2: What can you tell me about the hydrolysis of ICRF-187 [(+)-1,2-Bis(3,5-dioxopiperazinyl-1-yl)propane] in acidic conditions?
A2: The hydrolysis of ICRF-187 exhibits an unexpected pH-rate profile at pH values below 7. [] This deviates from the typical behavior observed for labile imides, indicating a more complex hydrolysis mechanism is at play. Further research is needed to fully elucidate the specific factors influencing this unusual pH-dependency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)



![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)
![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)


![(6S)-4-methoxy-6-[[4-[2-methoxy-5-[[(1S)-5,6,7-trimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl]methyl]phenoxy]phenyl]methyl]-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B1213330.png)
